4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
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Overview
Description
4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dibromo-hydroxyphenyl group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 3-ethoxyphenylhydrazine, followed by cyclization with thiocarbohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-1H-1,2,4-triazole
- 4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-(2-furanyl)-1H-1,2,4-triazole-5-thione
Uniqueness
4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its dibromo-hydroxyphenyl group enhances its reactivity, while the ethoxyphenyl group contributes to its solubility and stability.
Properties
CAS No. |
497922-03-9 |
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Molecular Formula |
C17H14Br2N4O2S |
Molecular Weight |
498.2 g/mol |
IUPAC Name |
4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H14Br2N4O2S/c1-2-25-13-5-3-4-10(7-13)16-21-22-17(26)23(16)20-9-11-6-12(18)8-14(19)15(11)24/h3-9,24H,2H2,1H3,(H,22,26)/b20-9+ |
InChI Key |
ZIUCAJTVHJDMCB-AWQFTUOYSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
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